molecular formula C8H6ClN3O B13576008 3-(5-Chloropyridin-2-yl)isoxazol-5-amine

3-(5-Chloropyridin-2-yl)isoxazol-5-amine

Cat. No.: B13576008
M. Wt: 195.60 g/mol
InChI Key: ZEGZGRFGMMGZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloropyridin-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an oxazole ring fused to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-2-yl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloropyridine-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent can yield the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient production at scale .

Chemical Reactions Analysis

Types of Reactions

3-(5-chloropyridin-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act as an inhibitor of kinases or other enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloropyridin-2-yl)-1,3-oxazol-4-amine
  • 3-(5-chloropyridin-2-yl)-1,2-thiazol-5-amine
  • 3-(5-bromopyridin-2-yl)-1,2-oxazol-5-amine

Uniqueness

3-(5-chloropyridin-2-yl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications .

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-1-2-6(11-4-5)7-3-8(10)13-12-7/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGZGRFGMMGZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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